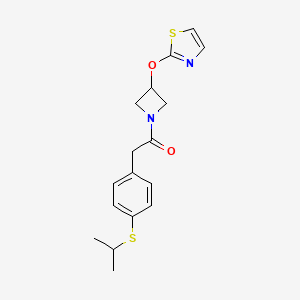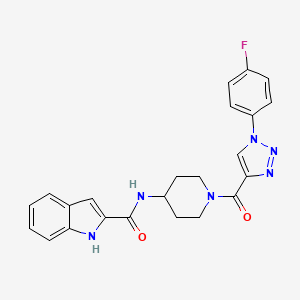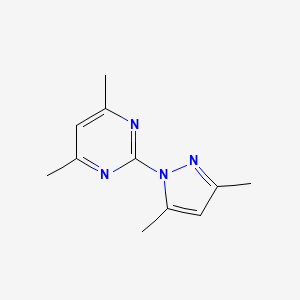![molecular formula C8H8N2O4 B2960228 1,3-Dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylic acid CAS No. 1502383-27-8](/img/structure/B2960228.png)
1,3-Dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,3-Dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylic acid” is a nitrogen-containing heterocyclic compound . It belongs to a class of organic compounds known as benzyloxycarbonyls, which are organic compounds containing a carbonyl group substituted with a benzyloxyl group .
Synthesis Analysis
A novel series of compounds similar to “this compound” were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another synthesis method involves the 1,3-dipolar cycloaddition reaction of ethyl (Z)-2-(2-methoxy-2-oxoethylidene)-7-methyl-3-oxo-5-aryl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and azomethine ylide .科学的研究の応用
Synthesis and Anti-inflammatory Activities
Pyrimidines have been extensively studied for their anti-inflammatory effects. The synthesis of pyrimidine derivatives and their structure-activity relationships (SARs) have been explored to understand their inhibitory effects on vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. Detailed SAR analysis provides insights into developing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).
Anticancer Properties
The pyrimidine scaffold is also pivotal in the development of anticancer agents. The anticancer potential of pyrimidines in fused scaffolds has been documented through research articles and patent literature. Pyrimidine-based scaffolds exert cell-killing effects through various mechanisms, indicating their potential to interact with diverse enzymes, targets, and receptors. This highlights the importance of pyrimidines as leading candidates for future drug development in oncology (Kaur et al., 2014).
Optical Sensors
In the field of optical sensors, pyrimidine derivatives have been identified as suitable candidates for use as exquisite sensing materials, owing to their biological and medicinal applications. The ability of pyrimidine derivatives to form both coordination and hydrogen bonds makes them appropriate for being utilized as sensing probes, which has been covered extensively in literature reviews spanning 2005 to 2020 (Jindal & Kaur, 2021).
Synthesis and Reactivity
The exploration of pyrimidine derivatives extends to their synthesis and reactivity. For instance, the synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines from 1,3-diaryl barbituric acid with anthranilic acid showcases the versatility of pyrimidine nucleas in enhancing biological activity through the incorporation of fused heterocycles (Nandha Kumar et al., 2001).
Biologically Active Compounds
Pyrimidines are part of a broader search for biologically active compounds derived from plants, showing a wide range of pharmacological activities, including antimicrobial, antifungal, antiparasitic, and anabolic effects. This systematic analysis of pyrimidine derivatives from a pharmacological viewpoint serves as a foundation for further research into new, highly effective, and safe medicines (Chiriapkin, 2022).
作用機序
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that compounds with similar structures interact with their targets to induce various biological effects . For instance, 5H-pyrrolo[2,3-b]pyrazine derivatives have shown significant activity on kinase inhibition .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biological pathways, leading to a range of biological activities .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities, suggesting that at31997 may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AT31997. It is known that the weakening of human immune status as a result of adverse environmental factors can facilitate the increase in the number of infectious and infectious-inflammatory diseases .
特性
IUPAC Name |
1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-6-5(7(12)13)4-2-1-3-10(4)8(14)9-6/h1-3H2,(H,12,13)(H,9,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXCWSKJAWTVGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC(=O)N2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2,5-Dichlorothiophen-3-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2960153.png)

![2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide hydrochloride](/img/structure/B2960156.png)



![2-Cyclopentyl-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2960161.png)

![4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B2960166.png)
![N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2960168.png)
